
Docosa-4,7,9,11,13,16,19-heptaenoic acid
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Overview
Description
Docosa-4,7,9,11,13,16,19-heptaenoic acid is a polyunsaturated fatty acid with a 22-carbon chain and seven double bonds. This compound is part of the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in brain function and cardiovascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docosa-4,7,9,11,13,16,19-heptaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis from alpha-linolenic acid, which involves multiple steps of elongation and desaturation under controlled conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific temperatures to facilitate the formation of double bonds at precise locations.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as fish oil or algae oil. These sources are rich in omega-3 fatty acids, and the extraction process typically includes steps like saponification, esterification, and purification to isolate the desired compound.
Chemical Reactions Analysis
Oxidation Reactions
Polyunsaturated fatty acids with conjugated or isolated double bonds are prone to oxidation. For example:
-
Autoxidation : Radical-mediated peroxidation occurs at bis-allylic positions (CH₂ between double bonds). In DHA derivatives, this generates hydroperoxides, epoxides, or cyclic peroxides .
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Enzymatic Oxidation : Cytochrome P450 enzymes (e.g., CYP2C9) metabolize DHA into epoxydocosapentaenoic acids (EDPs), which modulate vascular and anti-inflammatory pathways .
Reduction Reactions
Catalytic hydrogenation reduces double bonds to single bonds. Selectivity depends on catalyst type:
Catalyst | Selectivity | Example Outcome |
---|---|---|
Pd/C | Full saturation | Docosanoic acid (22:0) |
Lindlar | Partial saturation (cis) | Partially saturated derivatives |
Industrial hydrogenation of fish oils (rich in DHA) typically employs nickel catalysts to achieve controlled saturation .
Enzymatic Modifications
Microbial elongases and desaturases modify PUFA backbones. Key reactions include:
-
Δ6-Desaturation : Converts α-linolenic acid (18:3) to stearidonic acid (18:4) .
-
Elongation : Extends carbon chains via malonyl-CoA addition (e.g., EPA → DPA) .
-
Δ4-Desaturation : Final step in DHA biosynthesis, introducing the sixth double bond .
These enzymatic pathways are stereospecific, producing all-cis configurations critical for biological activity .
Stability and Degradation
PUFAs degrade under heat, light, or oxidative stress:
Factor | Degradation Product | Impact |
---|---|---|
Heat | Trans-fatty acids | Loss of bioactivity |
UV Light | Peroxides, aldehydes | Rancidity, cytotoxicity |
Metal Ions | Hydroperoxides | Accelerated oxidation |
Stabilization methods include antioxidant additives (e.g., tocopherols) and cold storage .
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Nutritional Applications
-
Dietary Supplements :
- Docosa-4,7,9,11,13,16,19-heptaenoic acid is frequently included in dietary supplements aimed at improving cardiovascular health. Studies indicate that regular consumption can lower triglyceride levels and reduce the risk of heart disease.
- It is also marketed for its potential benefits in cognitive function and eye health due to its role in neuronal development and function.
- Functional Foods :
Medical Applications
-
Neuroprotective Effects :
- Research has shown that this compound plays a vital role in brain health. It is involved in neurogenesis and synaptic plasticity, which are crucial for learning and memory .
- Clinical studies suggest that supplementation may help mitigate the effects of neurodegenerative diseases such as Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .
-
Anti-inflammatory Properties :
- The compound exhibits significant anti-inflammatory effects. It has been studied as a therapeutic agent for conditions like arthritis and inflammatory bowel disease due to its ability to modulate inflammatory pathways .
- Its efficacy in treating chronic inflammatory diseases has led to research into its use in managing conditions such as asthma and cardiovascular diseases.
- Cancer Research :
Neuroscience Applications
- Cognitive Health :
- Vision Development :
Pharmaceutical Applications
- Drug Formulation :
- Innovative Therapies :
Case Studies
- Cognitive Decline : A study involving elderly participants showed that those with higher dietary intake of this compound had significantly lower rates of cognitive decline compared to those with lower intake levels .
- Inflammatory Bowel Disease : Clinical trials demonstrated that patients receiving this compound supplements experienced reduced symptoms and improved quality of life compared to control groups .
Mechanism of Action
The mechanism of action of Docosa-4,7,9,11,13,16,19-heptaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It also acts as a precursor to bioactive lipid mediators, which play roles in inflammation and cell signaling pathways. The molecular targets include various enzymes and receptors involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.
Alpha-linolenic acid (ALA): A shorter-chain omega-3 fatty acid with three double bonds.
Uniqueness
Docosa-4,7,9,11,13,16,19-heptaenoic acid is unique due to its seven double bonds, which confer distinct structural and functional properties compared to other omega-3 fatty acids. Its specific arrangement of double bonds allows for unique interactions with cellular components and bioactive pathways.
Properties
CAS No. |
167228-00-4 |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
docosa-4,7,9,11,13,16,19-heptaenoic acid |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-16,18-19H,2,5,8,17,20-21H2,1H3,(H,23,24) |
InChI Key |
ONCVIMINFCGUNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CC=CC=CC=CCC=CCCC(=O)O |
Origin of Product |
United States |
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